molecular formula C23H18ClFN4OS B380009 2-((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N'-(2-F-BENZYLIDENE)ACETOHYDRAZIDE

2-((1-(4-CL-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)N'-(2-F-BENZYLIDENE)ACETOHYDRAZIDE

Cat. No.: B380009
M. Wt: 452.9g/mol
InChI Key: GCEMIYZXPHZNKT-ZMFRSBBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chlorobenzyl and fluorobenzylidene groups. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final step usually involves the condensation of the intermediate with acetohydrazide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding amines .

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide involves its interaction with various molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound may also interfere with the synthesis of essential biomolecules in microbial cells, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-fluorobenzylidene)acetohydrazide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities. The presence of the fluorobenzylidene group, in particular, enhances its ability to interact with biological targets, making it a promising candidate for further research .

Properties

Molecular Formula

C23H18ClFN4OS

Molecular Weight

452.9g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18ClFN4OS/c24-18-11-9-16(10-12-18)14-29-21-8-4-3-7-20(21)27-23(29)31-15-22(30)28-26-13-17-5-1-2-6-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13-

InChI Key

GCEMIYZXPHZNKT-ZMFRSBBQSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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